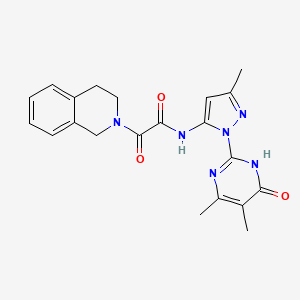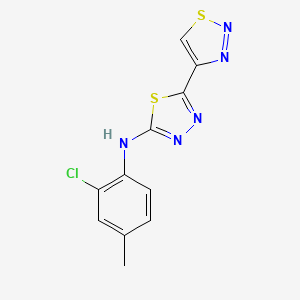
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CTET or Compound 1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer research, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
未来方向
There are several future directions for research on N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action and therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as exploring its potential as a drug candidate for clinical use.
合成方法
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process, as described in a patent application by the inventors. The synthesis involves the reaction of 2-chloro-4-methylphenylamine with thiosemicarbazide, followed by cyclization using phosphorus oxychloride and thionyl chloride. The resulting compound is then treated with sodium azide and hydrazine hydrate to obtain this compound.
科学研究应用
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, as demonstrated in a study on breast cancer cells. Inflammation research has also shown this compound to have anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines in a study on mouse macrophages. In neurodegenerative disease research, this compound has been studied for its potential to protect against neuronal damage and improve cognitive function, as demonstrated in a study on Alzheimer's disease.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S2/c1-6-2-3-8(7(12)4-6)13-11-16-15-10(19-11)9-5-18-17-14-9/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBXZPVKZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)
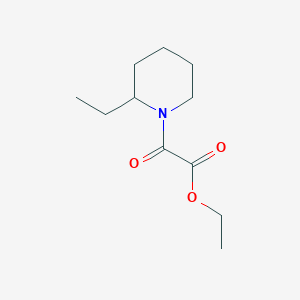
![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)


![(5-Bromofuran-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2984257.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)
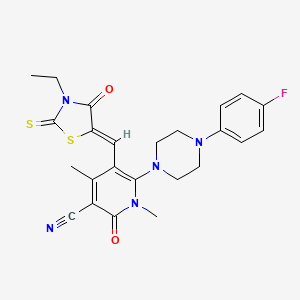
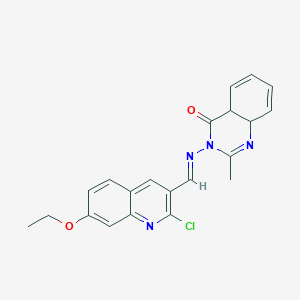
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)
